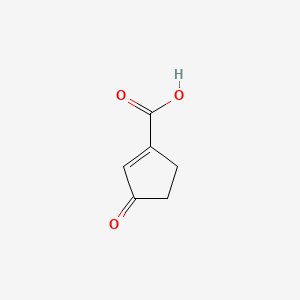

3-Oxocyclopent-1-enecarboxylic acid

Description

Contextualization within Cyclopentenone Chemistry

The core of 3-Oxocyclopent-1-enecarboxylic acid is a cyclopentenone ring. Cyclopentenones are a class of organic compounds that are integral components of numerous biologically active natural products, including the prostaglandins, which are involved in inflammation and other physiological processes. libretexts.orgnih.gov The cyclopentenone motif is a key structural element that often imparts potent and specific biological activity to these natural products. Therefore, the synthesis of substituted cyclopentenones is a significant focus in organic chemistry. 3-Oxocyclopent-1-enecarboxylic acid serves as a readily available and highly functionalized starting material for the elaboration into more complex cyclopentenone derivatives.

Overview of Research Significance in Synthetic Organic Chemistry

The significance of 3-Oxocyclopent-1-enecarboxylic acid in synthetic organic chemistry stems from its dual functionality, which allows for a wide range of chemical transformations. Researchers have utilized this compound as a starting material or key intermediate in the total synthesis of natural products and in the development of novel synthetic methodologies. nih.gov Its application extends to the synthesis of compounds with potential pharmaceutical applications, such as anti-inflammatory agents and analogues of prostaglandins. chemimpex.comnih.gov The ability to selectively manipulate the ketone, the carboxylic acid, or the carbon-carbon double bond makes it a powerful tool for building molecular complexity.

Role as a Versatile Synthetic Intermediate

As a versatile synthetic intermediate, 3-Oxocyclopent-1-enecarboxylic acid offers multiple reaction sites for chemical modification. The carboxylic acid can be converted into esters, amides, or other derivatives. The ketone functionality is susceptible to nucleophilic attack and can be reduced or used in condensation reactions. The carbon-carbon double bond can undergo various addition reactions.

A notable example of its utility is in the synthesis of more complex cyclopentenone derivatives. For instance, the methyl ester of 3-Oxocyclopent-1-enecarboxylic acid can be brominated to yield methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate. This derivative is a valuable precursor for [4+2] cycloaddition reactions, also known as Diels-Alder reactions, which are powerful methods for forming six-membered rings. orgsyn.org

The following table summarizes the key reactive sites of 3-Oxocyclopent-1-enecarboxylic acid and some of the possible transformations:

| Functional Group | Potential Reactions | Resulting Structures |

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol | Esters, Amides, Hydroxymethyl cyclopentenone |

| Ketone | Reduction, Grignard reaction, Wittig reaction | Hydroxycyclopentene carboxylic acid, Tertiary alcohols, Alkenes |

| Alkene | Michael addition, Halogenation, Epoxidation | Substituted cyclopentanones, Dihalo-cyclopentanones, Epoxy-cyclopentanones |

These transformations allow for the introduction of various substituents and the construction of intricate molecular frameworks, highlighting the compound's role as a cornerstone in the synthesis of diverse and complex target molecules.

Detailed Research Findings

The practical application of 3-Oxocyclopent-1-enecarboxylic acid and its derivatives is well-documented in the scientific literature. For example, the synthesis of methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate from the corresponding methyl ester of 3-oxocyclopent-1-enecarboxylic acid is a key step that enables its use in subsequent cycloaddition reactions.

Below is a data table summarizing the reaction conditions for the synthesis of methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate:

| Reactant | Reagents | Solvent | Temperature | Yield | Reference |

| Methyl 3-oxocyclopent-1-ene-1-carboxylate | Bromine, Triethylamine (B128534) | Dichloromethane | 0 °C to room temperature | 64% | orgsyn.org |

Furthermore, the resulting methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate has been shown to participate in Diels-Alder reactions with various dienes, demonstrating its utility in constructing polycyclic systems. The table below outlines the conditions for a representative [4+2] cycloaddition reaction:

| Diene | Base | Solvent | Yield of Cycloadduct | Reference |

| 2,3-Dimethyl-1,3-butadiene | Triethylamine | Toluene | 82% | researchgate.net |

These examples underscore the practical importance of 3-Oxocyclopent-1-enecarboxylic acid as a precursor to highly reactive and synthetically useful intermediates. The ability to generate such versatile building blocks from a common starting material is a testament to its significance in the field of organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

3-oxocyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRALHWIAFCVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910708 | |

| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108384-36-7 | |

| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Oxocyclopent 1 Enecarboxylic Acid

Classical Synthetic Approaches

Traditional methods for synthesizing this target molecule often involve multi-step sequences starting from readily available cyclopentene (B43876) derivatives or acyclic precursors.

A primary strategy for introducing the ketone functionality at the C-3 position involves the oxidation of a suitable cyclopentene precursor. The choice of oxidizing agent is critical to achieving the desired transformation without causing unwanted side reactions, such as ring cleavage.

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of oxidizing a wide range of organic functional groups, including alkenes and alcohols. quora.comlibretexts.org In the context of synthesizing 3-Oxocyclopent-1-enecarboxylic acid, its application requires careful control of reaction conditions to prevent over-oxidation. While hot, acidic permanganate is known to cleave the double bond of cycloalkenes to form dicarboxylic acids, milder conditions can be used for other transformations. quora.compressbooks.pubstackexchange.com A plausible pathway involves the oxidation of a precursor like 3-hydroxycyclopent-1-enecarboxylic acid. However, the strong oxidizing nature of permanganate presents challenges, with a risk of cleaving the cyclopentene ring, especially at the double bond. canada.ca

Table 1: Permanganate-Mediated Oxidation Data

| Oxidant | Precursor Type | Conditions | Potential Outcome/Challenges |

| Potassium Permanganate (KMnO₄) | 3-Hydroxycyclopent-1-enecarboxylic acid | Controlled pH and temperature | Oxidation of the secondary alcohol to a ketone. Risk of C=C bond cleavage. |

| Potassium Permanganate (KMnO₄) | 1-Alkyl-3-hydroxycyclopentene derivative | Basic, then acidic workup | Oxidation of alcohol to ketone and alkyl side-chain to carboxylic acid. |

Chromium(VI)-based reagents are widely used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgyoutube.com Reagents such as Jones reagent (chromic acid in acetone) or pyridinium (B92312) chlorochromate (PCC) are effective for this type of transformation. wikipedia.org The synthesis of 3-Oxocyclopent-1-enecarboxylic acid can be envisioned via the oxidation of 3-hydroxycyclopent-1-enecarboxylic acid. The chromium(VI) reagent would selectively convert the secondary alcohol at the C-3 position into the desired ketone (oxo group). This method is generally more selective than using permanganate and less prone to cleaving the ring. wikipedia.org

Table 2: Chromium(VI)-Based Oxidation Data

| Reagent | Precursor Example | Transformation | Key Advantage |

| Jones Reagent (CrO₃/H₂SO₄) | 3-Hydroxycyclopent-1-enecarboxylic acid | Secondary alcohol → Ketone | Powerful and effective for oxidation. |

| Pyridinium Chlorochromate (PCC) | 3-Hydroxycyclopent-1-enecarboxylic acid | Secondary alcohol → Ketone | Milder conditions, soluble in organic solvents, high selectivity. wikipedia.org |

One of the most direct and commonly cited methods for preparing 3-Oxocyclopent-1-enecarboxylic acid is the hydrolysis of its corresponding ester, such as methyl 3-oxocyclopent-1-enecarboxylate. This reaction is a standard ester saponification. Typically, the ester is treated with an aqueous base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which cleaves the ester bond to form the carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product. This route has been reported to proceed with a 51% yield.

Table 3: Ester Hydrolysis Data

| Ester Substrate | Reagents | Reaction Steps | Reported Yield |

| Methyl 3-oxocyclopent-1-enecarboxylate | 1. NaOH (aq) or KOH (aq) | 1. Saponification | 51% |

| 2. HCl (aq) | 2. Acidification |

Intramolecular cyclization reactions provide a powerful method for constructing cyclic systems from acyclic precursors. nih.gov For the synthesis of the cyclopentenone ring system, the Dieckmann condensation is a classic approach. organic-chemistry.org This reaction involves the intramolecular condensation of a diester to form a β-keto ester. A plausible precursor for 3-Oxocyclopent-1-enecarboxylic acid would be a suitably substituted hexane-1,6-dioic acid ester. Following the base-catalyzed Dieckmann cyclization to form the five-membered β-keto ester ring, subsequent chemical modifications, including hydrolysis, decarboxylation, and introduction of the double bond, would be necessary to arrive at the final product.

Oxidation of Cyclopentene Derivatives

Advanced and Stereoselective Synthetic Protocols

Modern synthetic chemistry offers more sophisticated methods that allow for the control of stereochemistry, enabling the synthesis of specific enantiomers of a chiral molecule. While 3-Oxocyclopent-1-enecarboxylic acid itself is achiral, many of its derivatives and precursors are chiral, and their stereoselective synthesis is of great interest.

Advanced strategies often focus on the asymmetric synthesis of cyclopentenone cores. acs.org These methods can include:

Enzymatic Resolutions: This technique uses enzymes, most commonly lipases, to resolve a racemic mixture of a precursor, such as a hydroxylated cyclopentenone. acs.org The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer, allowing the two to be separated. The resolved precursor can then be carried forward to the target molecule. acs.org

Asymmetric Cyclizations: The Nazarov cyclization, which converts divinyl ketones into cyclopentenones, can be rendered enantioselective by using chiral Brønsted acid catalysts. acs.orgorganic-chemistry.org This allows for the direct formation of a chiral cyclopentenone ring from an achiral precursor.

Kinetic Resolution: Chiral rhodium(I) complexes have been used to catalyze 1,4-addition reactions to racemic cyclopentenones. acs.org One enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically-enriched starting material. acs.org

These advanced protocols are crucial for applications where specific stereoisomers are required, such as in pharmaceutical synthesis. acs.org

Table 4: Mentioned Chemical Compounds

| Common Name/Type | IUPAC Name |

| 3-Oxocyclopent-1-enecarboxylic acid | 3-Oxocyclopentene-1-carboxylic acid |

| Potassium Permanganate | Potassium Manganate(VII) |

| Jones Reagent | Chromic acid in acetone/sulfuric acid |

| Pyridinium Chlorochromate (PCC) | Pyridinium Chlorochromate(VI) |

| Sodium Hydroxide | Sodium Hydroxide |

| Potassium Hydroxide | Potassium Hydroxide |

| Hydrochloric Acid | Hydrochloric Acid |

| Methyl 3-oxocyclopent-1-enecarboxylate | Methyl 3-oxocyclopentene-1-carboxylate |

| 3-Hydroxycyclopent-1-enecarboxylic acid | 3-Hydroxycyclopentene-1-carboxylic acid |

| Hexane-1,6-dioic acid | Hexanedioic acid (Adipic acid) |

| Divinyl ketones | Divinyl ketones |

Catalytic Oxidation Processes (e.g., Palladium or Platinum Catalysis)

The industrial production of 3-Oxocyclopent-1-enecarboxylic acid often utilizes catalytic oxidation processes to improve both the yield and purity of the final product. While specific research detailing the direct palladium or platinum-catalyzed oxidation to form 3-Oxocyclopent-1-enecarboxylic acid is not extensively documented in the provided sources, the general principle involves the oxidation of cyclopentene precursors.

Palladium catalysis is a powerful tool for various C-C and C-X bond-forming reactions, often involving carboxylate ligands and additives that can influence the reaction's efficiency. nih.gov For instance, palladium-catalyzed reactions have been successfully employed in the functionalization of cyclopentene derivatives. One study demonstrated the palladium-catalyzed reaction of 4-cyclopentene-1,3-diol (B3190392) monoacetate with Grignard reagents, leading to the formation of cis-1,2-disubstituted cyclopentenes with retention of configuration. rsc.org Although not a direct synthesis of the target molecule, this illustrates the utility of palladium in manipulating cyclopentene ring systems.

Similarly, platinum-based catalysts are known for their role in oxidation and carbonylation reactions. For example, a combination of PtCl2 with a specific phosphine (B1218219) ligand has been shown to effectively catalyze the hydroxycarbonylation of olefins to produce carboxylic acids. youtube.com This type of transformation highlights the potential for platinum catalysts in the synthesis of carboxylic acid functionalities on unsaturated rings.

The general approach for synthesizing 3-Oxocyclopent-1-enecarboxylic acid via catalytic oxidation would likely involve the oxidation of a suitable cyclopentene precursor, such as cyclopentene-1-carboxylic acid or a related derivative. The choice of catalyst, oxidant, and reaction conditions would be crucial to achieve selective oxidation at the C3 position without over-oxidation or side reactions.

Manganese(III) Acetate (B1210297) and tert-Butylhydroperoxide Mediated Oxidations

A well-documented method for the synthesis of derivatives of 3-Oxocyclopent-1-enecarboxylic acid involves the use of manganese(III) acetate, often in combination with an oxidant like tert-butylhydroperoxide. This approach leverages the ability of Mn(OAc)3 to initiate free-radical reactions. osti.gov

A specific example is the synthesis of methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, a closely related derivative. In this procedure, methyl 1-cyclopentene-1-carboxylate is treated with tert-butylhydroperoxide and a catalytic amount of manganese(III) acetate dihydrate in ethyl acetate under an oxygen atmosphere. nih.gov This reaction proceeds via a proposed radical mechanism to introduce the ketone functionality at the C3 position. The resulting methyl 3-oxocyclopent-1-ene-1-carboxylate can then be brominated to yield the final product. nih.gov

The role of manganese(III) acetate is to act as a one-electron oxidant, generating a radical from the starting material. alfa-chemistry.com This radical can then react with an oxygen source, such as O2 or a peroxide, to form the oxidized product. The use of a co-oxidant like tert-butylhydroperoxide can be crucial for the efficiency of the reaction.

Table 1: Synthesis of Methyl 3-oxocyclopent-1-ene-1-carboxylate nih.gov

| Reactant | Reagent | Solvent | Atmosphere | Yield |

| Methyl 1-cyclopentene-1-carboxylate | t-BuOOH, Mn(OAc)3·2H2O (cat.) | Ethyl acetate | O2 | 40% |

Radiosynthesis and Isotopic Labeling Approaches

The synthesis of isotopically labeled versions of 3-Oxocyclopent-1-enecarboxylic acid and its analogs is crucial for their use in biological studies, such as positron emission tomography (PET). A notable example is the radiosynthesis of [11C]3-hydroxycyclopent-1-enecarboxylic acid ([11C]HOCPCA), a structural analog of the target molecule.

The synthesis of [11C]HOCPCA was developed to create a PET radioligand for studying high-affinity γ-hydroxybutyric acid (GHB) binding sites in the brain. The labeling with the short-lived isotope carbon-11 (B1219553) (¹¹C) allows for non-invasive imaging. While the specific synthetic details for the radiosynthesis of 3-Oxocyclopent-1-enecarboxylic acid itself were not provided in the search results, the methodology for [11C]HOCPCA likely involves the rapid incorporation of [11C]CO2 or another ¹¹C-labeled precursor in the final steps of the synthesis.

For more general isotopic labeling of carboxylic acids, methods using isotope-coded derivatizing agents are available. For instance, p-dimethylaminophenacyl (DmPA) bromide can be used to introduce an isotopic tag, which is particularly useful for mass spectrometry-based metabolomics studies. epa.gov This technique allows for the accurate quantification of carboxylic acid-containing metabolites. epa.gov

Enantioselective Synthetic Routes to Chiral Analogs

The development of enantioselective synthetic routes to chiral analogs of 3-Oxocyclopent-1-enecarboxylic acid is of significant interest, particularly for applications in medicinal chemistry. One such class of analogs is the aminocyclopentane dicarboxylic acids.

An enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a conformationally constrained analog of L-glutamate, has been achieved. osti.gov This synthesis utilized an alkylidene carbene 1,5-C-H insertion reaction as the key step to construct the cyclopentane (B165970) ring with high enantiomeric excess. osti.gov The starting material for this synthesis was derived from Garner's aldehyde, a well-known chiral building block. osti.gov

Another approach to chiral cyclopentane derivatives involves the desymmetrization of prochiral imides using chiral lithium amide bases. universiteitleiden.nl This method allows for the creation of highly functionalized and enantiomerically enriched building blocks that can be further elaborated into chiral cyclopentane-based molecules.

Organocatalysis has also been employed for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. This was achieved through an asymmetric Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, demonstrating the power of organocatalysis in creating chiral heterocyclic structures that can be related to cyclopentane systems.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 3-Oxocyclopent-1-enecarboxylic acid and other fine chemicals is a growing area of focus, aiming to reduce environmental impact and improve sustainability.

One key green chemistry strategy is the use of continuous flow manufacturing processes. For the related compound 3-oxocyclobutane-1-carboxylic acid, a continuous process was developed that integrated decarboxylation, extraction, and separation, leading to a 20-fold energy saving and significantly reduced waste compared to traditional batch production. nih.gov Similar principles could be applied to the synthesis of 3-Oxocyclopent-1-enecarboxylic acid.

Biocatalysis offers another sustainable alternative to traditional chemical synthesis. Enzymatic methods, such as the use of Candida antarctica lipase (B570770) B (CALB), have been developed for the formation of amide bonds from carboxylic acids in green solvents like cyclopentyl methyl ether. While this is for a derivatization reaction, the use of enzymes for the primary synthesis of the carboxylic acid itself is also a promising avenue. For example, robust biocatalysts have been developed for the continuous flow synthesis of esters from biomass-derived furfuryl alcohol and carboxylic acids.

The use of waste materials as solvents or catalysts is another innovative green approach. For instance, the synthesis of coumarin-3-carboxylic acids has been demonstrated using waste curd water as a biodegradable catalytic solvent under ultrasonic irradiation. This method avoids the use of metals and Lewis acids, offering a more environmentally friendly route. Furthermore, the development of one-pot reductive amination of carboxylic acids using heterogeneous catalysts and green solvents represents a sustainable method for producing amines from carboxylic acids.

Integrating in situ product recovery (ISPR) systems, such as liquid-liquid extraction, into bioprocesses for carboxylic acid production can also enhance sustainability by reducing energy consumption in downstream processing and minimizing waste. youtube.com

Reaction Mechanisms and Chemical Transformations of 3 Oxocyclopent 1 Enecarboxylic Acid

Fundamental Reactivity Profiles

The reactivity of 3-oxocyclopent-1-enecarboxylic acid can be understood by examining the characteristic reactions of its individual functional moieties.

Reactivity of the Ketone Moiety

The ketone group in the molecule is susceptible to nucleophilic attack and reduction.

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding 3-hydroxycyclopent-1-enecarboxylic acid. This transformation is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org Hydrogenation over a metal catalyst can also be employed to reduce the ketone. rsc.org The general scheme for this reduction is a standard nucleophilic addition of a hydride to the carbonyl carbon.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo several important transformations.

Nucleophilic Acyl Substitution: The carboxylic acid can be converted into a variety of derivatives such as esters and amides through nucleophilic acyl substitution. wikipedia.org Esterification, for example, can be carried out by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive acyl chloride followed by reaction with an alcohol.

Rearrangement Reactions: The carboxylic acid can serve as a precursor for rearrangement reactions. For instance, it can undergo a Curtius rearrangement with diphenyl phosphoryl azide (B81097) and triethylamine (B128534) in the presence of tert-butanol (B103910) to form the corresponding Boc-protected amine derivative. rsc.org

Reactivity of the Cyclopentene (B43876) Olefinic System

The carbon-carbon double bond in the cyclopentene ring is part of an α,β-unsaturated carbonyl system. This conjugation renders the β-carbon electrophilic and susceptible to attack by nucleophiles (a process known as conjugate or 1,4-addition). uomosul.edu.iqjove.com The double bond can also participate in addition reactions with both electrophiles and radicals.

Electrophilic addition to the alkene involves the attack of an electrophile on the electron-rich π-bond, typically forming a carbocation intermediate which is then attacked by a nucleophile. acs.org In the case of 3-oxocyclopent-1-enecarboxylic acid, the presence of two electron-withdrawing groups deactivates the double bond towards electrophilic attack compared to a simple alkene. However, reactions can still occur.

Mechanism: The general mechanism begins with the π electrons of the double bond attacking an electrophile (E⁺), forming a C-E bond and a carbocation intermediate. acs.org Due to the electronic effects of the carbonyl and carboxyl groups, the initial electrophilic attack is directed to the α-carbon, which would place the positive charge on the β-carbon. This carbocation is destabilized by the adjacent electron-withdrawing groups. An alternative is the attack on the carbonyl oxygen, followed by rearrangement. The subsequent step involves the attack of a nucleophile (Nu⁻) on the carbocation to form the final product. acs.org

Cycloadditions: The electron-deficient nature of the alkene makes it a good dienophile in Diels-Alder [4+2] cycloaddition reactions. For example, a derivative, methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, has been shown to react with various dienes like 2,3-dimethylbutadiene in the presence of a base such as triethylamine to yield bicyclic adducts. libretexts.org

Free-radical additions to alkenes proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org These reactions are often initiated by heat or light, which generates a radical from a precursor molecule. wikipedia.org

Mechanism: In the context of an α,β-unsaturated system like 3-oxocyclopent-1-enecarboxylic acid, a radical initiator (In•) is first generated. This initiator can then react with a reagent like HBr to produce a bromine radical (Br•). libretexts.org The bromine radical adds to the double bond. This addition occurs regioselectively to form the more stable radical intermediate. For electron-deficient alkenes, the incoming radical typically adds to the β-carbon, placing the new radical on the α-carbon where it can be stabilized by the adjacent carbonyl group. libretexts.orgrsc.org This radical intermediate then abstracts a hydrogen atom from another molecule of HBr, propagating the chain and forming the final product. libretexts.org

Reactivity: The double bond in cyclopentenone and its derivatives is known to react with radicals. For instance, hydroxyl radicals (•OH) can add to the double bond of cyclopentenone, which is a structurally similar system. nih.govacs.org Such radical additions can also be used to form new carbon-carbon bonds. rsc.org A key feature of radical addition of HBr is that it often results in anti-Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon of the double bond. wikipedia.orglibretexts.org

Specific Reaction Types

The functional groups on 3-oxocyclopent-1-enecarboxylic acid allow it to undergo a variety of specific, named reactions, making it a useful building block in organic synthesis.

| Reaction Type | Functional Group Involved | Reagents/Conditions | Product Type |

| Reduction | Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Carboxylic Acid | Amine, Coupling Agent | Amide |

| Diels-Alder Cycloaddition | Cyclopentene Olefin | Diene (e.g., 2,3-dimethylbutadiene), Base | Bicyclic Adduct |

| Radical Addition | Cyclopentene Olefin | HBr, Peroxide Initiator | Bromoalkane |

| Curtius Rearrangement | Carboxylic Acid | Diphenyl phosphoryl azide, t-BuOH | Boc-protected Amine |

Table 1: Summary of Specific Reaction Types

Oxidation Reactions

The oxidation of 3-oxocyclopent-1-enecarboxylic acid can be directed at either the alkene or the carboxylic acid moiety, depending on the reagents and reaction conditions employed. Strong oxidizing agents can lead to the formation of dicarboxylic acids. Because the carboxyl group is already in a high oxidation state, further oxidation can result in its removal as carbon dioxide, a process known as decarboxylation. libretexts.org The specific products obtained depend on the reaction conditions, which can be manipulated to favor the oxidation of the remaining organic structure to a higher, lower, or unchanged oxidation state. libretexts.org

Common oxidizing agents used for the oxidation of aldehydes, a related functional group, to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and Oxone. organic-chemistry.org N-hydroxyphthalimide (NHPI) can also serve as an organocatalyst for the aerobic oxidation of aldehydes to carboxylic acids under mild conditions, utilizing oxygen as the oxidant. organic-chemistry.org

| Oxidizing Agent | Effect on Functional Group | Potential Product |

| Strong Oxidizing Agents | Oxidation of the ring and/or decarboxylation | Dicarboxylic acids, CO₂ |

| Potassium Permanganate (KMnO₄) | Oxidation of aldehydes/alcohols | Carboxylic acid |

| Chromium Trioxide (CrO₃) | Oxidation of aldehydes/alcohols | Carboxylic acid |

| Oxone | Oxidation of aldehydes | Carboxylic acid |

| N-hydroxyphthalimide (NHPI)/O₂ | Aerobic oxidation of aldehydes | Carboxylic acid |

Reduction Reactions

The reduction of 3-oxocyclopent-1-enecarboxylic acid can selectively target either the ketone or the carboxylic acid group. The carbon atom of a carboxylic acid is in a relatively high oxidation state and can be readily reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through the addition of a hydride to the carbonyl carbon, forming a salt of a carbonyl hydrate (B1144303) which then breaks down to an aldehyde that is further reduced. libretexts.org Diborane (B₂H₆) can also reduce the carboxyl group in a similar manner. libretexts.org

Conversely, sodium borohydride (NaBH₄) is a milder reducing agent that typically does not reduce carboxylic acids but can be used for the reduction of the ketone group. libretexts.org This would lead to the formation of 3-hydroxycyclopent-1-enecarboxylic acid. The choice of reducing agent is therefore crucial in determining the outcome of the reaction.

| Reducing Agent | Target Functional Group | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic acid | 1-(hydroxymethyl)cyclopent-3-en-1-ol |

| Diborane (B₂H₆) | Carboxylic acid | 1-(hydroxymethyl)cyclopent-3-en-1-ol |

| Sodium Borohydride (NaBH₄) | Ketone | 3-hydroxycyclopent-1-enecarboxylic acid |

Nucleophilic Acyl Substitution at the Carboxylic Acid

The carboxylic acid group of 3-oxocyclopent-1-enecarboxylic acid is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of derivatives such as esters and amides. This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the hydroxyl group as a leaving group. openstax.org

The direct conversion of a carboxylic acid to an amide can be challenging because amines, being basic, tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate. libretexts.org This can be overcome by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid by converting the hydroxyl group into a better leaving group. libretexts.org Similarly, esters can be formed by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative like an acid chloride. openstax.org The reaction with thionyl chloride (SOCl₂) is a common method to synthesize acid chlorides from carboxylic acids. libretexts.org

| Reagent | Product Type | General Mechanism |

| Alcohol (with acid catalyst) | Ester | Fischer Esterification |

| Thionyl Chloride (SOCl₂) | Acid Chloride | Formation of a reactive acyl chlorosulfite intermediate |

| Amine (with DCC) | Amide | Activation of the carboxylic acid by DCC |

Reactions Involving Hydrogen Bonding Interactions

The presence of both a ketone and a carboxylic acid group in 3-oxocyclopent-1-enecarboxylic acid allows for the formation of significant hydrogen bonding interactions. These interactions can influence the compound's physical properties and its behavior in solution and in the solid state. The carboxylic acid group can act as both a hydrogen bond donor (through the hydroxyl proton) and a hydrogen bond acceptor (through the carbonyl oxygen). The ketone group can also act as a hydrogen bond acceptor.

Pericyclic Reactions (e.g., [4+2] Cycloadditions of Derivatives)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orglibretexts.org While 3-oxocyclopent-1-enecarboxylic acid itself is not typically a direct participant in pericyclic reactions, its derivatives can be. For example, derivatives of cyclopentadienone can act as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. orgsyn.org

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. meta-synthesis.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. meta-synthesis.com A derivative of 3-oxocyclopent-1-enecarboxylic acid, methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, has been shown to participate in [4+2] cycloaddition reactions with various dienes, proceeding with excellent regioselectivity and diastereoselectivity. orgsyn.org

Mechanistic Investigations

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for understanding the detailed mechanisms of chemical reactions, including determining the rate-determining step and the energies of transition states. youtube.com While specific kinetic studies on the reaction pathways of 3-oxocyclopent-1-enecarboxylic acid are not extensively detailed in the provided search results, the general principles of reaction kinetics can be applied to its transformations.

Elucidation of Intermediate Species

The study of reaction mechanisms for cyclic compounds like 3-Oxocyclopent-1-enecarboxylic acid is crucial for understanding their reactivity and for the rational design of synthetic pathways. A key aspect of these mechanistic studies is the elucidation of transient intermediate species. While direct experimental data on the intermediates of 3-Oxocyclopent-1-enecarboxylic acid itself is limited in publicly accessible literature, the well-documented chemistry of related cyclopentenone and cyclopentanone (B42830) structures provides a strong basis for inferring the likely intermediates and the methods for their investigation.

The reactivity of 3-Oxocyclopent-1-enecarboxylic acid is dominated by the functionalities present: the α,β-unsaturated ketone, the carboxylic acid, and the allylic protons. Reactions can thus involve the carbonyl group, the double bond, or the carboxyl function. The elucidation of intermediates in such transformations often relies on a combination of spectroscopic techniques, trapping experiments, and computational modeling.

Enolate Intermediates in Conjugate Addition and Aldol-type Reactions

The presence of the enone system in 3-Oxocyclopent-1-enecarboxylic acid makes it susceptible to nucleophilic attack. In reactions such as the Michael addition, an enolate intermediate is a key transient species. nih.govnih.gov The formation of an enolate can be achieved by deprotonation of a carbon alpha to a carbonyl group. In the case of 3-Oxocyclopent-1-enecarboxylic acid, the γ-protons are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles. youtube.com

The characterization of such enolate intermediates is often indirect, through the analysis of the final products. However, in some cases, these intermediates can be observed spectroscopically at low temperatures or trapped by silylating agents. Computational studies can also provide insights into the structure and stability of these enolate species.

Table 1: Postulated Enolate Intermediate in Michael Addition

| Reactant | Reagent | Postulated Intermediate | Elucidation Method |

| 3-Oxocyclopent-1-enecarboxylic acid | Base (e.g., NaOEt) | Enolate anion | Product analysis, Computational modeling |

| 2-Cyclopenten-1-one | Dimethyl malonate, Heterobimetallic catalyst | Metal-bound enolate | Product stereochemistry analysis nih.gov |

Radical Intermediates in Photochemical Reactions

The α,β-unsaturated ketone moiety of 3-Oxocyclopent-1-enecarboxylic acid is a chromophore that can participate in photochemical reactions. For instance, in [2+2] photocycloaddition reactions with alkenes, the formation of triplet 1,4-biradical intermediates is a well-established mechanism for 2-cyclopentenone. acs.orgacs.org These highly reactive species are typically not directly observable but can be inferred through trapping experiments. The use of a hydrogen atom donor like hydrogen selenide (B1212193) can intercept the biradical intermediate, leading to the formation of a reduced, non-cyclized product, thereby providing evidence for the biradical's existence. acs.org

Table 2: Trapping of a Postulated Biradical Intermediate

| Reactant | Reaction Type | Postulated Intermediate | Trapping Agent | Trapped Product |

| 2-Cyclopentenone | Photocycloaddition | Triplet 1,4-biradical | Hydrogen selenide | Reduced, non-cyclized adduct acs.org |

Cationic Intermediates in Acid-Catalyzed Rearrangements

Acid-catalyzed reactions of cyclopentenone derivatives can proceed through cationic intermediates. A notable example is the Nazarov cyclization, which is used to synthesize cyclopentenones from divinyl ketones. wikipedia.orgnih.gov The key step in this reaction is a 4π-electrocyclic ring closure of a pentadienyl cation. wikipedia.orgnih.gov While 3-Oxocyclopent-1-enecarboxylic acid is already a cyclopentenone, analogous cationic intermediates could be involved in rearrangement reactions or in its synthesis. The elucidation of these cationic species often involves trapping the cation with a nucleophile or observing the stereochemical outcome of the reaction, which is dictated by the orbital symmetry of the electrocyclization (a conrotatory process). wikipedia.org

Table 3: Analogy of Cationic Intermediates in Cyclopentenone Chemistry

| Reaction | Substrate Type | Key Intermediate | Elucidation Principle |

| Nazarov Cyclization | Divinyl ketone | Pentadienyl cation | Stereochemical outcome, Trapping experiments wikipedia.orgnih.gov |

| Acid-catalyzed reactions of cyclopentenones | Cyclopentenone derivatives | Oxyallyl cation | Interruption of the reaction sequence by nucleophiles wikipedia.org |

The study of these transient species is fundamental to controlling the outcome of chemical reactions involving 3-Oxocyclopent-1-enecarboxylic acid and its derivatives. Advances in spectroscopic techniques and computational chemistry are expected to provide more direct evidence for the existence and structure of these elusive intermediates in the future.

Derivatization Strategies and Analytical Applications of 3 Oxocyclopent 1 Enecarboxylic Acid

Functional Group Interconversions

The carboxylic acid moiety of 3-Oxocyclopent-1-enecarboxylic acid can undergo several nucleophilic acyl substitution reactions to yield various derivatives. These transformations are fundamental in synthetic organic chemistry.

Esterification is a common reaction of carboxylic acids, and 3-Oxocyclopent-1-enecarboxylic acid is no exception. This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The most well-known method is the Fischer esterification, where all steps are reversible. libretexts.org The net result of this reaction is the replacement of the hydroxyl (-OH) group of the carboxylic acid with an alkoxy (-OR') group from the alcohol, forming an ester. libretexts.org

Table 1: Overview of Esterification Reaction

| Reaction | Reactants | Catalyst | Product |

|---|

Amides can be synthesized directly from 3-Oxocyclopent-1-enecarboxylic acid by reacting it with an amine. This reaction forms a stable amide bond and is a cornerstone in the synthesis of many biologically active molecules. orgsyn.org While this conversion can be achieved by heating the carboxylic acid and amine, a more efficient and widely used method involves the use of a catalyst, such as boric acid. orgsyn.orgorgsyn.org Boric acid-catalyzed amidation is considered an environmentally friendly and atom-economical process, proceeding cleanly and in high yields. orgsyn.org The reaction works well even with less reactive aromatic amines. orgsyn.org It is proposed that boric acid reacts with the carboxylic acid to form a mixed anhydride (B1165640), which then acts as the acylating agent. orgsyn.org

Beyond esters and amides, the carboxylic acid group can be converted into other important functional derivatives.

Acid Chlorides : In a laboratory setting, carboxylic acids are frequently converted into more reactive acid chlorides by treatment with thionyl chloride (SOCl₂). libretexts.org This reaction proceeds through a nucleophilic acyl substitution pathway where the hydroxyl group is transformed into a superior leaving group, which is then displaced by a chloride ion. libretexts.org

Primary Alcohols : The carboxylic acid group can be reduced to a primary alcohol. Reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF) are effective for this transformation. libretexts.org Borane is often preferred due to its relative safety and its high reactivity towards carboxylic acids over other functional groups. libretexts.org

Strategies for Enhanced Analytical Detection and Quantification

Analyzing polar and acidic compounds like 3-Oxocyclopent-1-enecarboxylic acid using techniques like reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) can be challenging due to poor retention and low ionization efficiency in the commonly used positive ion mode. nih.govnih.gov Chemical derivatization is a key strategy to overcome these limitations. nih.gov

A significant challenge in the LC-MS analysis of carboxylic acids is their tendency to exist as anions in solution, which are not efficiently detected in the highly sensitive positive ion mode. nih.gov Charge reversal derivatization addresses this by chemically modifying the carboxyl group to incorporate a permanent positive charge. nih.gov This strategy dramatically improves sensitivity by allowing the analysis to be performed in positive ion mode, monitoring the protonated molecule [M+H]⁺. nih.govresearchgate.net

A powerful reagent for charge reversal derivatization is 4-(Dimethylamino)phenacyl bromide (DmPABr). nih.gov This technique is particularly valuable in the field of metabolomics as it can simultaneously label not only carboxylic acids but also thiols and amines. nih.govmdpi.com

The derivatization with DmPABr attaches a dimethylaminophenacyl group to the carboxylic acid. This moiety contains a tertiary amine that is readily protonated, thus imparting a positive charge to the derivative. This modification leads to several analytical advantages:

Increased Retention: It enhances the retention of small, polar metabolites on reversed-phase chromatography columns. nih.gov

Improved Sensitivity: It significantly boosts the ionization efficiency in positive electrospray ionization (ESI), leading to much lower limits of detection. nih.govresearchgate.net For a range of 64 metabolites, including carboxylic acids, limits of detection were between 0.11 and 2192 nM. mdpi.com

Enhanced Quantitation: The use of isotope-coded derivatization, for example with an isotopically-labeled version of the reagent (DmPABr-D₆), allows for more accurate and reliable quantification by providing an ideal internal standard for each analyte. nih.gov

Broad Coverage: By targeting multiple functional groups, DmPABr derivatization allows for the analysis of a wide range of central carbon and energy-related metabolites in a single UPLC-MS/MS run. nih.gov

This method has been successfully applied to quantify metabolites from the TCA cycle, amino acids, and fatty acids in complex biological samples like urine and cell extracts. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Oxocyclopent-1-enecarboxylic acid |

| 4-(Dimethylamino)phenacyl bromide (DmPABr) |

| Boric acid |

| Lithium aluminum hydride (LiAlH₄) |

| Thionyl chloride (SOCl₂) |

| Tetrahydrofuran (THF) |

Derivatization with Hydrazine Derivatives (e.g., 3-Nitrophenylhydrazine for Oxoacids)

The chemical structure of 3-Oxocyclopent-1-enecarboxylic acid contains both a ketone (oxo) and a carboxylic acid functional group, making it an ideal candidate for derivatization with hydrazine-based reagents. 3-Nitrophenylhydrazine (3-NPH) is a well-established derivatization agent for oxoacids and other carboxylic acids, significantly improving their analytical characteristics for techniques like liquid chromatography-mass spectrometry (LC-MS/MS). slu.senih.gov

The derivatization reaction with 3-NPH, typically facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), proceeds via two distinct pathways on the 3-Oxocyclopent-1-enecarboxylic acid molecule: nih.govresearchgate.net

Hydrazide formation: The carboxylic acid group reacts with 3-NPH to form a stable 3-nitrophenylhydrazide.

Hydrazone formation: The ketone group condenses with 3-NPH to form a 3-nitrophenylhydrazone. This reaction often results in the formation of cis/trans stereoisomers due to the C=N double bond, which may appear as separate peaks in a chromatogram. slu.sesci-hub.se

This dual derivatization significantly decreases the polarity of the analyte, which enhances its retention on reversed-phase (RP) HPLC columns. researchgate.net Furthermore, the introduction of the nitro-aromatic group improves the compound's ionization efficiency for mass spectrometry, leading to lower detection limits. nih.govresearchgate.net Research on various oxoacids, key intermediates in metabolic pathways like the TCA cycle, demonstrates that this method is highly effective for their quantification. slu.seresearchgate.net The derivatization can produce multiple species, such as singly-derivatized (at either the carboxyl or keto group) or doubly-derivatized products, with the relative abundance depending on reaction conditions. slu.se

Table 1: Example of Derivatization Products for Oxoacids with 3-Nitrophenylhydrazine This table illustrates the expected reaction products for compounds with functional groups similar to 3-Oxocyclopent-1-enecarboxylic acid.

| Analyte | Functional Group(s) | Derivatization Product(s) | Analytical Advantage |

|---|---|---|---|

| Pyruvic acid | Carboxyl, Ketone | 3-Nitrophenylhydrazide, 3-Nitrophenylhydrazone | Improved LC retention and MS ionization |

| α-Ketoglutaric acid | 2 Carboxyls, 1 Ketone | Mono/Di-3-Nitrophenylhydrazide, 3-Nitrophenylhydrazone | Enables sensitive detection of a key metabolite |

| 3-Oxocyclopent-1-enecarboxylic acid | Carboxyl, Ketone | 3-Nitrophenylhydrazide, 3-Nitrophenylhydrazone | Enhanced retention and sensitivity |

Fluorescent Tagging Approaches

For analyses requiring highly sensitive detection, particularly with fluorescence detectors in HPLC, fluorescent tagging is a powerful strategy. This involves reacting the analyte with a derivatizing agent that contains a fluorophore. For 3-Oxocyclopent-1-enecarboxylic acid, tagging can be directed at either the carboxylic acid or the ketone group.

One common class of fluorescent reagents for carboxylic acids are those that form activated esters or amides. However, for compounds also containing a ketone, hydrazine-based fluorescent tags are particularly useful as they can react with both functional groups. Dansylhydrazine (DnsHz) is a classic example of such a reagent. researchgate.net Similar to 3-NPH, DnsHz reacts with the carboxylic acid group (in the presence of a coupling agent like EDC) and the ketone group to attach the highly fluorescent dansyl moiety to the target molecule.

The resulting derivatized molecule can be excited by a specific wavelength of light and will emit light at a longer wavelength, a phenomenon that is detected with high sensitivity and selectivity. This approach minimizes interference from non-fluorescent matrix components, significantly lowering the limits of detection (LOD) and quantification (LOQ). The choice of fluorescent tag depends on the available excitation sources and emission filters of the detector, as well as the chemical properties of the analyte.

Table 2: Common Fluorescent Tagging Reagents for Carboxylic Acid and Carbonyl Analysis

| Reagent | Target Functional Group | Typical Excitation λ (nm) | Typical Emission λ (nm) |

|---|---|---|---|

| Dansylhydrazine (DnsHz) | Carboxylic Acid, Carbonyl | ~340 | ~525 |

| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Carboxylic Acid | ~325 | ~395 |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Carboxylic Acid (via amine linker), Amine | ~265 | ~315 |

Chromatographic Separation Enhancements through Derivatization

Derivatization is a cornerstone of enhancing chromatographic separations for small, polar, and often volatile compounds like 3-Oxocyclopent-1-enecarboxylic acid. The primary goal is to modify the analyte's physicochemical properties to make it more amenable to a specific separation technique, most commonly reversed-phase HPLC. researchgate.net

The key enhancements achieved through derivatization include:

Increased Retention in Reversed-Phase HPLC: Small polar molecules like the parent acid have limited interaction with the nonpolar stationary phases (e.g., C18) used in RP-HPLC, leading to poor retention and elution near the solvent front. By attaching a larger, less polar group (like a 3-nitrophenyl or dansyl group), the hydrophobicity of the analyte increases, promoting better interaction with the stationary phase and resulting in longer, more manageable retention times and improved resolution from other sample components. researchgate.net

Improved Peak Shape and Resolution: Derivatization can lead to more symmetrical peak shapes by masking polar functional groups that might otherwise cause tailing through secondary interactions with the column material. As noted previously, derivatization of a molecule with multiple reactive sites or one that forms stereoisomers can lead to the appearance of multiple peaks. slu.sesci-hub.se While this requires careful method development to ensure proper separation of all isomers, it can also provide a higher degree of confidence in analyte identification.

Enhanced Sensitivity and Selectivity of Detection: As discussed, derivatization with reagents like 3-NPH or fluorescent tags incorporates a chromophore or fluorophore, respectively, into the analyte. This allows for highly sensitive and selective detection using UV-Vis, diode-array, or fluorescence detectors, which is often not possible for the underivatized compound that may lack a suitable chromophore. sci-hub.se For mass spectrometry, the derivatizing group can improve ionization and provide predictable fragmentation patterns, aiding in both quantification and structural confirmation. slu.se

Table 3: Illustrative Chromatographic Improvements via Derivatization This table conceptualizes the expected enhancements for a small oxoacid on a typical reversed-phase HPLC system.

| Condition | Underivatized Analyte | Derivatized Analyte (e.g., with 3-NPH) |

|---|---|---|

| Retention Time | Short (elutes near void volume) | Increased (well-retained) |

| Peak Shape | Potential for tailing | Improved symmetry (may show isomer peaks) |

| Resolution | Poor from other polar analytes | Significantly improved |

| UV Detection Sensitivity (254 nm) | Low to none | High |

Advanced Spectroscopic and Computational Structural Characterization of 3 Oxocyclopent 1 Enecarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 3-Oxocyclopent-1-enecarboxylic acid, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional (2D) methods, are instrumental in confirming its cyclopentene (B43876) backbone and the presence of ketone and carboxylic acid functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In ¹H NMR spectroscopy, the chemical environment of each proton in a molecule influences its resonance frequency, resulting in a characteristic chemical shift (δ). The acidic proton of the carboxylic acid group (–CO₂H) in 3-Oxocyclopent-1-enecarboxylic acid is expected to appear as a singlet at a significantly downfield position, typically around 12 δ. libretexts.org The exact chemical shift can be influenced by factors such as solvent and concentration due to changes in hydrogen bonding. libretexts.org The protons on the cyclopentene ring will exhibit complex splitting patterns due to spin-spin coupling, providing valuable information about their connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The carbonyl carbons (C=O) of the ketone and carboxylic acid are particularly distinct, typically resonating at the low-field end of the spectrum, in the range of 160 to 220 δ. libretexts.org Specifically for carboxylic acids, the carboxyl carbon atom absorbs between 165 and 185 δ. libretexts.org The presence of conjugation, as in 3-Oxocyclopent-1-enecarboxylic acid, tends to shift these signals to the upfield end of this range. libretexts.org The sp²-hybridized carbons of the double bond are expected to absorb between 110 and 220 δ, while the sp³-hybridized carbons of the ring will appear at higher field, generally between 0 and 90 δ. libretexts.org

| Carbon Environment | Typical Chemical Shift (ppm) |

| C=O (Ketone, Carboxylic Acid) | 160 - 220 |

| C=C (Alkene) | 100 - 150 |

| C-C (Alkyl) | 0 - 50 |

| C-O | 50 - 100 |

This table is a simplified representation of typical ¹³C NMR chemical shifts and can be used to predict the spectrum of 3-Oxocyclopent-1-enecarboxylic acid. libretexts.org

Advanced 2D NMR Techniques (e.g., COSY, NOESY, HETCOR)

To unravel the complex proton and carbon spectra and to unambiguously assign all signals, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, helping to establish the connectivity of the proton spin systems within the cyclopentene ring. omicsonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, which is crucial for determining the stereochemistry and conformation of the molecule. beilstein-journals.org

HETCOR (Heteronuclear Correlation): This 2D experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments. omicsonline.org Variations like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can provide further long-range correlation information. omicsonline.org

Stereochemical Elucidation via NMR

The spatial arrangement of atoms, or stereochemistry, can be investigated using NMR techniques. For cyclic compounds like 3-Oxocyclopent-1-enecarboxylic acid, NOESY experiments are particularly valuable. By observing through-space interactions (NOEs) between specific protons, the relative orientation of substituents on the cyclopentene ring can be determined.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characterization of Functional Groups

The IR spectrum of 3-Oxocyclopent-1-enecarboxylic acid is characterized by distinct absorption bands for its key functional groups.

Carboxylic Acid O–H Stretch: A very broad absorption is expected in the range of 2500 to 3300 cm⁻¹ due to the hydrogen-bonded O–H group of the carboxylic acid dimer. libretexts.orgspectroscopyonline.com

Carbonyl (C=O) Stretches: The ketone and carboxylic acid carbonyl groups will exhibit strong absorptions. For a dimeric carboxylic acid, the C=O stretch typically appears around 1710 cm⁻¹. libretexts.org The ketone carbonyl stretch is expected in the range of 1700–1750 cm⁻¹. Conjugation with the double bond in the cyclopentene ring will lower the frequency of these C=O stretches by approximately 20 to 30 cm⁻¹. libretexts.org

C-O Stretch: The C-O stretching vibration of the carboxylic acid is typically observed in the region of 1210 to 1320 cm⁻¹. spectroscopyonline.com

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Carboxylic Acid O-H | 2500 - 3300 (broad) |

| Carbonyl C=O (Ketone) | ~1700–1750 |

| Carbonyl C=O (Carboxylic Acid) | ~1710 (dimeric) |

| C-O (Carboxylic Acid) | 1210 - 1320 |

This table summarizes the key IR absorption frequencies for the functional groups in 3-Oxocyclopent-1-enecarboxylic acid.

Analysis of Hydrogen Bonding Patterns

The presence of both a carboxylic acid and a ketone group allows 3-Oxocyclopent-1-enecarboxylic acid to participate in a variety of hydrogen bonding interactions, which are crucial in determining its solid-state structure. In the crystalline state, keto-carboxylic acids can exhibit several hydrogen-bonding modes. researchgate.net The most common is the formation of centrosymmetric dimers through the pairing of carboxylic acid groups. nih.gov This results in the formation of recognizable motifs, such as the R²₂(8) ring, which can be systematically categorized using graph set analysis.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the precise determination of the elemental composition of a molecule. chemrxiv.org For 3-Oxocyclopent-1-enecarboxylic acid (C₆H₆O₃), HRMS can confirm its molecular weight of 126.11 g/mol . sigmaaldrich.com Techniques like electrospray ionization (ESI) are commonly used to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. chemrxiv.org The high mass accuracy of HRMS, often better than 20 ppm, allows for the unambiguous identification of the compound by distinguishing it from other species with the same nominal mass. mdpi.com This level of precision is critical for confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. chemrxiv.org The fragmentation patterns are indicative of the molecule's structure. For carboxylic acids, a common fragmentation pathway involves the loss of the carboxyl group. nih.gov In the case of 3-Oxocyclopent-1-enecarboxylic acid, collision-induced dissociation (CID) would likely lead to characteristic fragment ions. nih.govuva.nl The study of related dicarboxylic and tricarboxylic acids has shown that the positions of decarboxylation can be identified through isotopic labeling studies. nih.gov The fragmentation behavior is influenced by the functional groups present; for instance, the presence of a ketone can direct fragmentation pathways. nih.gov

| Technique | Application to 3-Oxocyclopent-1-enecarboxylic acid | Anticipated Observations |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition. | Accurate mass measurement corresponding to the molecular formula C₆H₆O₃. sigmaaldrich.com |

| Tandem Mass Spectrometry (MS/MS) | Elucidation of fragmentation pathways for structural confirmation. | Observation of fragment ions resulting from the loss of the carboxyl group and other characteristic cleavages. nih.gov |

X-ray Crystallography for Solid-State Structural Determination

Crystal Structure Analysis and Refinement (e.g., SHELXL)

The refinement of the crystal structure is a critical step and is often performed using software packages like SHELXL. nih.govresearchgate.net SHELXL facilitates the refinement of crystallographic data to produce an accurate model of the crystal structure. nih.govresearchgate.net This includes refining atomic positions, displacement parameters, and handling aspects like hydrogen atom placement and potential disorder within the crystal. nih.govresearchgate.net The quality of the final refined structure is assessed by parameters such as the R-factor.

Supramolecular Interactions and Hydrogen Bonding Networks (e.g., Graph Set Analysis, QTAIM, Hirshfeld Surface Analysis)

The detailed analysis of the crystal structure allows for the investigation of supramolecular interactions, which are the non-covalent forces that govern how molecules pack together in the crystal lattice. mdpi.comrsc.org

Graph Set Analysis: This method, based on Etter's formalism, provides a systematic way to describe and classify hydrogen-bonding patterns. mdpi.com For 3-Oxocyclopent-1-enecarboxylic acid, it can be used to identify and denote the characteristic motifs formed by hydrogen bonds, such as the common carboxylic acid dimer.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be employed to characterize the nature of intermolecular interactions, including hydrogen bonds and other weaker contacts, based on the topology of the electron density. researchgate.net

Hirshfeld Surface Analysis: This is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.netsemanticscholar.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. semanticscholar.org For 3-Oxocyclopent-1-enecarboxylic acid, this analysis would reveal the relative importance of different types of contacts, such as O···H, C···H, and H···H interactions, in stabilizing the crystal packing. mdpi.comresearchgate.net The analysis can also generate fingerprint plots that provide a two-dimensional summary of the intermolecular interactions. mdpi.comresearchgate.net

| Analysis Method | Purpose | Information Gained for 3-Oxocyclopent-1-enecarboxylic acid |

| Graph Set Analysis | Systematic description of hydrogen-bonding patterns. mdpi.com | Identification of hydrogen-bonding motifs like R²₂(8) for carboxylic acid dimers. |

| QTAIM | Characterization of the nature of intermolecular bonds. researchgate.net | Quantitative information on the strength and nature of hydrogen bonds and other weak interactions. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. nih.govresearchgate.netsemanticscholar.org | Insights into the dominant intermolecular forces and the shape of the molecule in the crystalline environment. mdpi.com |

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools for the in-depth characterization of molecular structures, properties, and dynamics. These methods complement experimental data by offering insights at the atomic level, which can be challenging to obtain through empirical measurements alone. For 3-Oxocyclopent-1-enecarboxylic acid, computational approaches are invaluable for understanding its electronic landscape, conformational flexibility, intermolecular interactions, and for predicting its spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mpg.de DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible for larger systems compared to traditional wavefunction-based approaches. mpg.demdpi.com Functionals like B3LYP are commonly employed in these calculations. nih.govbath.ac.uk

For 3-Oxocyclopent-1-enecarboxylic acid, DFT calculations can elucidate its electronic properties and predict its chemical reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP) maps, also generated through DFT, are used to predict reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MESP visualizes the charge distribution on the molecule's surface, with electron-rich (negative potential) regions indicating sites prone to electrophilic attack and electron-poor (positive potential) regions indicating sites for nucleophilic attack. For 3-Oxocyclopent-1-enecarboxylic acid, the oxygen atoms of the carbonyl and carboxyl groups would represent regions of negative potential, while the hydrogen of the carboxyl group would be a site of positive potential.

Furthermore, DFT allows for the calculation of conceptual DFT descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which quantify the molecule's reactivity. mdpi.comnih.gov Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com DFT can also be used to model reaction pathways, such as the keto-enol tautomerization of the cyclopentenone ring.

Table 1: Predicted Electronic Properties of 3-Oxocyclopent-1-enecarboxylic Acid using DFT

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -7.0 to -8.0 eV | Relates to the ability to donate electrons. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | ~ 2.0 to 4.0 D | Measures the overall polarity of the molecule. |

| MESP Negative Region | Oxygen atoms of C=O and -COOH | Sites for electrophilic attack. |

| MESP Positive Region | Hydrogen atom of -COOH | Site for nucleophilic attack and hydrogen bonding. |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Specific values would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's conformational landscape and flexibility. nih.gov

For 3-Oxocyclopent-1-enecarboxylic acid, MD simulations can be employed to explore its various possible conformations. The cyclopentene ring is not perfectly planar and can adopt different puckered conformations. Similarly, the carboxylic acid group can rotate around the single bond connecting it to the ring. MD simulations can identify the most stable, low-energy conformers and the energy barriers for transition between them.

These simulations can be performed in a vacuum to study the intrinsic properties of the isolated molecule or in the presence of an explicit solvent (like water) to understand how intermolecular interactions with the solvent affect its conformation and dynamics. The environment can have a significant impact on the motions within the molecule. nih.gov The analysis of the trajectory from an MD simulation reveals information about bond lengths, bond angles, and dihedral angles, providing a dynamic picture of the molecule's structure.

Quantum Theory of Atoms-in-Molecules (QTAIM) and Energy Frameworks for Intermolecular Interactions

The Quantum Theory of Atoms-in-Molecules (QTAIM) is a theoretical model that analyzes the electron density to partition a molecule into its constituent atoms. mdpi.com This approach is particularly powerful for characterizing chemical bonds and non-covalent interactions, such as hydrogen bonds. mdpi.comnih.gov

In the context of 3-Oxocyclopent-1-enecarboxylic acid, QTAIM can be used to analyze the strong intermolecular hydrogen bonds that form between the carboxylic acid groups of two separate molecules. This typically results in the formation of a stable cyclic dimer, a common feature for carboxylic acids. spectroscopyonline.com QTAIM analysis can identify the bond critical points (BCPs) associated with these hydrogen bonds (O-H···O) and the weaker C-H···O interactions. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, provide quantitative information about the strength and nature (e.g., electrostatic vs. covalent character) of these interactions.

Prediction of Spectroscopic Parameters

Computational methods, primarily DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. umass.edunih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For 3-Oxocyclopent-1-enecarboxylic acid, this would involve calculating the frequencies corresponding to the key functional groups. These predicted frequencies help in the assignment of experimental IR absorption bands. For instance, the characteristic broad O-H stretch of the carboxylic acid dimer, the sharp C=O stretch of the ketone, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene can all be predicted. spectroscopyonline.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another powerful application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for calculating the ¹H and ¹³C chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 3-Oxocyclopent-1-enecarboxylic acid, one can obtain theoretical chemical shifts that typically show good agreement with experimental values. nih.gov This is invaluable for assigning the signals in complex spectra to specific atoms in the molecule. libretexts.org

Table 2: Predicted Spectroscopic Data for 3-Oxocyclopent-1-enecarboxylic Acid

| Spectroscopy | Parameter | Predicted Value (Illustrative) | Corresponding Functional Group |

| IR | Vibrational Frequency (cm⁻¹) | ~ 3000 (broad) | O-H stretch (in dimer) |

| Vibrational Frequency (cm⁻¹) | ~ 1715 | C=O stretch (ketone) | |

| Vibrational Frequency (cm⁻¹) | ~ 1690 | C=O stretch (carboxylic acid) | |

| Vibrational Frequency (cm⁻¹) | ~ 1640 | C=C stretch (alkene) | |

| Vibrational Frequency (cm⁻¹) | ~ 1250 | C-O stretch | |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~ 195-205 | C=O (ketone) |

| Chemical Shift (δ, ppm) | ~ 170-180 | C=O (acid) | |

| Chemical Shift (δ, ppm) | ~ 140-150 | =C-COOH | |

| Chemical Shift (δ, ppm) | ~ 130-140 | =CH | |

| Chemical Shift (δ, ppm) | ~ 35-45 | CH₂ | |

| ¹H NMR | Chemical Shift (δ, ppm) | ~ 10-12 | -COOH |

| Chemical Shift (δ, ppm) | ~ 6.0-7.0 | =CH | |

| Chemical Shift (δ, ppm) | ~ 2.5-3.5 | -CH₂- |

Note: The values in this table are illustrative and based on typical chemical shift and frequency ranges for the respective functional groups. spectroscopyonline.comlibretexts.orgyoutube.com Specific values would require dedicated computational studies.

Synthetic Utility and Applications of 3 Oxocyclopent 1 Enecarboxylic Acid As an Intermediate

Building Block in Complex Organic Synthesis

3-Oxocyclopent-1-enecarboxylic acid is a versatile bifunctional molecule that serves as a valuable intermediate in the construction of complex molecular architectures. Its structure, featuring both a ketone and a carboxylic acid on a cyclopentene (B43876) ring, allows for a diverse range of chemical transformations, making it a key building block for various specialized applications in organic synthesis.

Synthesis of Cyclopentene Derivatives

The inherent reactivity of 3-Oxocyclopent-1-enecarboxylic acid makes it an excellent starting point for the synthesis of a wide array of substituted cyclopentene derivatives. The carboxylic acid group can readily undergo esterification with various alcohols or amidation with amines to produce the corresponding esters and amides. These reactions allow for the introduction of diverse functional groups and structural motifs onto the cyclopentene scaffold.

Furthermore, the α,β-unsaturated ketone system is amenable to various transformations. For instance, the ketone can be reduced to a hydroxyl group, leading to the formation of 3-hydroxycyclopent-1-enecarboxylic acid derivatives, which are themselves important synthetic intermediates. The combination of these reactive sites enables chemists to utilize 3-Oxocyclopent-1-enecarboxylic acid as a template to generate a library of cyclopentene derivatives with tailored properties for specific synthetic goals.

Construction of Fused and Bridged Ring Systems

The cyclopentenone core of 3-Oxocyclopent-1-enecarboxylic acid is a classic dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This reactivity allows for the construction of intricate fused and bridged bicyclic and polycyclic ring systems. By reacting with a suitable diene, the double bond of the cyclopentenone ring can participate in a cycloaddition to form a new six-membered ring fused to the original five-membered ring.

This strategic approach provides a powerful method for rapidly increasing molecular complexity and accessing scaffolds that are common in natural products and other complex target molecules. The specific stereochemical and regiochemical outcomes of such cycloadditions can often be controlled by the choice of reactants and reaction conditions, offering a high degree of synthetic precision in building these complex three-dimensional structures.

Total Synthesis of Natural Products and Analogs

The structural motif of a substituted cyclopentenone is present in a variety of complex natural products. Notably, the C-ring of the trichothecene (B1219388) mycotoxins, a class of sesquiterpenoid natural products, features a cyclopentanone (B42830) system. Degradation studies of trichothecolone, a derivative from this class, have been shown to yield 2-methyl-3-oxocyclopent-1-enecarboxylic acid, highlighting the core relevance of this scaffold.

Role in Medicinal Chemistry and Pharmaceutical Development

The unique chemical scaffold of 3-Oxocyclopent-1-enecarboxylic acid has proven to be of significant interest in the field of medicinal chemistry, where it serves as a precursor for compounds with important biological activities.

Precursor for Biologically Active Compounds

3-Oxocyclopent-1-enecarboxylic acid is a key starting material in the synthesis of novel therapeutic agents. Its utility is prominently demonstrated in its application as an intermediate in the preparation of inhibitors for the KRas G12C mutant protein, a significant target in cancer therapy. google.com Specific examples from patent literature describe the use of 3-Oxocyclopent-1-enecarboxylic acid in amidation reactions to form complex heterocyclic structures that are the core of these potent and selective inhibitors. google.com The development of such compounds, including the FDA-approved drug Sotorasib (AMG 510), underscores the importance of this intermediate in creating cutting-edge pharmaceuticals for treating cancers driven by KRAS mutations. nih.govnih.gov

| Derivative/Target Compound Class | Therapeutic Area | Role of 3-Oxocyclopent-1-enecarboxylic Acid | Reference |

|---|---|---|---|

| KRas G12C Inhibitors (e.g., Sotorasib) | Oncology | Intermediate in the synthesis of the inhibitor's core structure via amidation. | google.comnih.gov |

| GHB Ligands (e.g., HOCPCA) | Neuroscience | Precursor for the synthesis of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA). | buyersguidechem.com |

Synthesis of Ligands for Biological Targets (e.g., GHB Binding Sites)

A key application of 3-Oxocyclopent-1-enecarboxylic acid in medicinal chemistry is in the synthesis of ligands for specific biological targets. Through reduction of the ketone, it is converted to 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), a conformationally restricted analog of γ-hydroxybutyric acid (GHB). buyersguidechem.com HOCPCA has been identified as a potent and selective ligand for the high-affinity GHB binding sites in the central nervous system, exhibiting a significantly higher affinity than GHB itself. buyersguidechem.comdokumen.pub